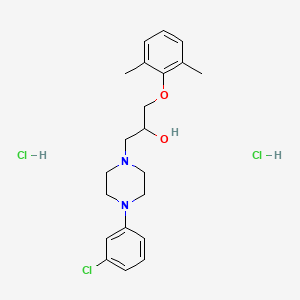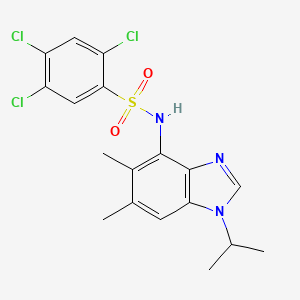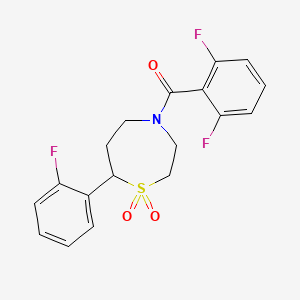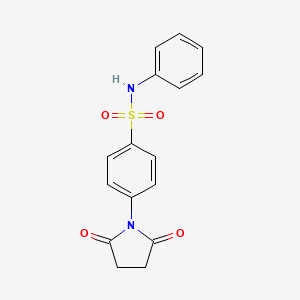![molecular formula C19H17BrN2OS B2355327 4-bromo-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 314076-32-9](/img/structure/B2355327.png)
4-bromo-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide is a chemical compound characterized by its bromine atom and thiazole ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the thiazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Subsequent bromination and amide formation steps are carried out using specific reagents and reaction conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like amines or alcohols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of substituted benzamides or thiazoles.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile intermediate in organic synthesis.
Biology: In biological research, 4-bromo-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide may be employed in the study of enzyme inhibitors or as a probe in biochemical assays.
Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its thiazole ring is a common motif in drugs targeting various diseases.
Industry: In the industrial sector, this compound can be used in the manufacture of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 4-bromo-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide exerts its effects depends on its molecular targets and pathways. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways involved would need to be determined through experimental studies.
Comparaison Avec Des Composés Similaires
4-Chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide
4-Methyl-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide
4-Nitro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide
Uniqueness: 4-Bromo-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide is unique due to the presence of the bromine atom, which imparts different chemical reactivity compared to its chloro, methyl, or nitro analogs. This difference can lead to variations in biological activity and industrial applications.
Propriétés
IUPAC Name |
4-bromo-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2OS/c1-11-8-12(2)17(13(3)9-11)16-10-24-19(21-16)22-18(23)14-4-6-15(20)7-5-14/h4-10H,1-3H3,(H,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHINBDJLRUQPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Ethoxy-1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzoyl)quinolin-4-one](/img/structure/B2355248.png)
![Methyl 2-{2-[3-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamido}benzoate](/img/structure/B2355249.png)
![N-(3-methylphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2355250.png)
![(5E)-3-ethyl-5-({3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2355253.png)


![N-(6-methylbenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2355261.png)

![N-(3-chloro-4-methoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2355263.png)
![[2-[2-(difluoromethoxy)anilino]-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2355264.png)

